3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine
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Overview
Description
3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-butylphenyl)prop-2-ynoic acid
- 4-tert-Butylphenylboronic acid
- Phenol, p-tert-butyl-
Uniqueness
3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9H,10,14H2,1-3H3/b5-4+ |
InChI Key |
AWLDBBLNFPHDPX-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/CN |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CCN |
Origin of Product |
United States |
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